17-苯氧基三去甲前列腺素F2α乙酰胺

描述

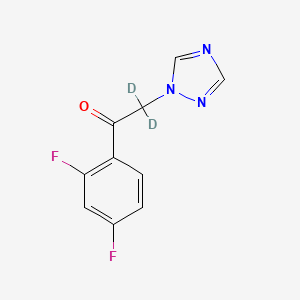

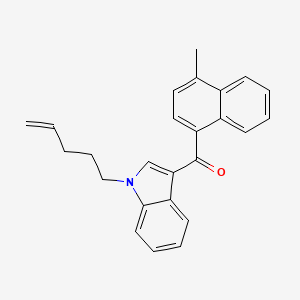

“17-phenoxy trinor Prostaglandin F2alpha ethyl amide” is an F-series prostaglandin derivative and an agonist of FP receptors . It induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . Ocular administration of this compound reduces intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . Formulations containing this compound have been used in the treatment of open-angle glaucoma, ocular hypertension, and eyelash hypotrichosis .

Synthesis Analysis

The synthesis of “17-phenoxy trinor Prostaglandin F2alpha ethyl amide” involves the conversion of the compound by an amidase enzymatic activity in the bovine and human cornea to yield the corresponding free acid . The conversion rate is about 40 µg/g corneal tissue/24 hours .

Molecular Structure Analysis

The molecular structure of “17-phenoxy trinor Prostaglandin F2alpha ethyl amide” is complex. It is a lipophilic analog of 17-phenoxy trinor PGF2alpha . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .

Chemical Reactions Analysis

The chemical reactions involving “17-phenoxy trinor Prostaglandin F2alpha ethyl amide” are primarily related to its conversion to the active free acid form. This conversion is facilitated by an amidase enzymatic activity in the bovine and human cornea .

科学研究应用

- 应用: 17-苯氧基三去甲前列腺素F2α乙酰胺已被研究用作眼压降低剂。 当局部给药时,它能降低正常血压犬和眼压升高猴的眼内压 。这一特性使其成为青光眼治疗的潜在候选药物。

- 应用: 17-苯氧基三去甲前列腺素F2α乙酰胺是FP 受体的激动剂。 它能诱导表达人 FP 受体的细胞中钙的动员 。研究人员正在研究其对各种组织和细胞类型的影响。

- 应用: 与 PGF2α 类似,17-苯氧基三去甲前列腺素F2α乙酰胺表现出强烈的黄体溶解活性。 了解其机制和对生殖过程的影响至关重要 。

- 应用: 研究人员正在研究 17-苯氧基三去甲前列腺素F2α乙酰胺如何与环氧合酶相互作用。 它会影响前列腺素合成或下游信号传导吗?这些调查有助于我们了解脂类生化 。

眼压降低剂

FP 受体激动剂

黄体溶解活性

环氧合酶途径调节

作用机制

Target of Action

The primary target of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is the Prostaglandin F2α Receptor (FP receptor) . This receptor is a G-protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.

Mode of Action

17-phenoxy trinor Prostaglandin F2alpha ethyl amide acts as an agonist for the FP receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The compound’s interaction with the FP receptor leads to an increase in intracellular calcium levels, which in turn triggers various downstream effects .

Biochemical Pathways

Upon activation of the FP receptor, the compound affects several biochemical pathways. One of the key pathways is the cyclooxygenase pathway , which is involved in the production of prostaglandins . The activation of this pathway can lead to various downstream effects, including smooth muscle contraction and inflammation.

Pharmacokinetics

It is known that the compound is a lipophilic analog of 17-phenoxy trinor pgf2α . This suggests that it may have good tissue penetration and bioavailability. Furthermore, ethyl amides of prostaglandins serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid .

Result of Action

The activation of the FP receptor by 17-phenoxy trinor Prostaglandin F2alpha ethyl amide leads to a reduction in intraocular pressure and attenuation of glaucoma . This is likely due to the compound’s ability to induce smooth muscle contraction, leading to increased outflow of aqueous humor from the eye.

生化分析

Biochemical Properties

The compound interacts with the FP receptor on luteal cells with much greater affinity than Prostaglandin F2α .

Cellular Effects

Similar analogs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

属性

IUPAC Name |

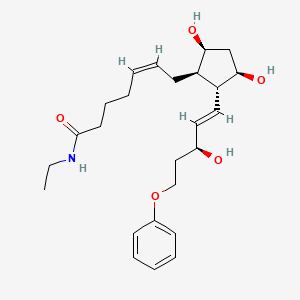

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDXYIFHBPXXOY-HQUSFCFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)

![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)

![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)

![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)